(S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-1-pyrazin-2-ylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-2-1-5-13(7-8)9-6-11-3-4-12-9;;/h3-4,6,8H,1-2,5,7,10H2;2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSSAJLJERXGTE-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2=NC=CN=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Pyrazine Moiety: The pyrazine group is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the piperidine ring.
Resolution of the Stereoisomer: The (S)-enantiomer is isolated using chiral resolution techniques, ensuring the desired stereochemistry.
Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine on the piperidine ring undergoes alkylation with alkyl halides or tosylates under basic conditions. This reaction is critical for modifying the compound’s pharmacological properties.
Mechanism : Deprotonation of the amine by a base generates a nucleophile, which attacks the electrophilic carbon of the alkyl halide. Example: Methylation produces (S)-1-(Pyrazin-2-yl)-3-(methylamino)piperidine dihydrochloride.
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides, enhancing stability or enabling further functionalization.
| Reagents/Conditions | Products | Key Findings | References |
|---|---|---|---|
| Acetyl chloride, TEA, THF, 0°C → RT | N-acetylpiperidine derivatives | Mild conditions prevent pyrazine ring decomposition. High regioselectivity observed. |
Example : Reaction with benzoyl chloride yields (S)-1-(Pyrazin-2-yl)-3-benzamidopiperidine dihydrochloride, a precursor for bioactive molecules .
Oxidation Reactions
The amine group is oxidized to N-oxides, altering electronic properties and solubility.
| Reagents/Conditions | Products | Key Findings | References |
|---|---|---|---|
| H₂O₂ (30%), MeOH, 50°C | Piperidine N-oxide | Controlled oxidation avoids pyrazine degradation. N-Oxides show enhanced hydrogen bonding. |
Application : N-oxides are intermediates in prodrug synthesis or metalloenzyme inhibitors .
Nucleophilic Substitution on Pyrazine
The pyrazine ring undergoes substitution at activated positions (e.g., C-5 or C-6) under electrophilic conditions.
| Reagents/Conditions | Products | Key Findings | References |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | Nitropyrazine derivatives | Nitration occurs at C-5 due to electron-withdrawing effects of the amine. |
Note : Substitution is less common without directing groups, but halogenation or amination can occur under catalytic conditions .
Reduction of Pyrazine Ring
Catalytic hydrogenation reduces the pyrazine ring to a piperazine-like structure, though this is rarely employed due to aromatic stability.
| Reagents/Conditions | Products | Key Findings | References |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, RT | Partially saturated pyrazine | Limited utility; side reactions at the amine group observed. |
Salt Metathesis
The dihydrochloride form can exchange counterions for tailored solubility or crystallinity.
| Reagents/Conditions | Products | Key Findings | References |
|---|---|---|---|
| NaHCO₃, H₂O | Free base form | Neutralization enables further reactions in non-polar solvents. |
Key Mechanistic Insights
-
Steric Effects : The (S)-configuration at C-3 influences reaction rates and stereoselectivity in alkylation/acylation .
-
pH Sensitivity : Deprotonation of the dihydrochloride salt is essential for nucleophilic reactions .
-
Electronic Effects : The pyrazine ring withdraws electron density, activating the amine for electrophilic attacks .
Scientific Research Applications
Chemical Properties and Structure
(S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride features a piperidine ring substituted with a pyrazine moiety. This structural configuration enhances its solubility and biological activity, making it a suitable candidate for drug development. The molecular formula of this compound is C10H14Cl2N4, with a molecular weight of approximately 253.15 g/mol.
Receptor Interactions
Research indicates that this compound exhibits notable interactions with various receptors, particularly muscarinic receptors. It has been shown to antagonize muscarinic receptor subtype 4 (M4), which is implicated in neurological disorders such as schizophrenia and Alzheimer's disease. Such interactions suggest potential therapeutic benefits in treating cognitive disorders and other related conditions .
Analgesic Properties
The compound has also been investigated for its analgesic properties through dual action on histamine H3 and sigma-1 receptors. Studies have demonstrated that derivatives of piperidine can exhibit broad-spectrum analgesic activity in both nociceptive and neuropathic pain models, indicating the potential for developing new pain management therapies .
Anticancer Activity
Emerging research suggests that piperidine derivatives, including this compound, may possess anticancer properties. The compound's structural features allow it to interact with specific cancer-related pathways, making it a candidate for further exploration in cancer therapy .
Synthesis Approaches
The synthesis of this compound typically involves several steps that include the formation of the piperidine ring followed by the introduction of the pyrazine moiety. Various synthetic routes have been explored to optimize yield and purity:
- Formation of Piperidine Core : The initial step often involves the cyclization of appropriate precursors to form the piperidine ring.
- Substitution with Pyrazine : Subsequent reactions introduce the pyrazine substituent at the desired position on the piperidine ring.
- Dihydrochloride Salt Formation : Finally, the compound is converted to its dihydrochloride salt form to enhance solubility and stability for biological applications .
Case Study 1: Neurological Disorders
In a study assessing the effects of this compound on cognitive functions, researchers found that its antagonistic action on M4 receptors could potentially ameliorate symptoms associated with schizophrenia. The study utilized animal models to evaluate behavioral changes following administration of the compound, showing promising results in improving cognitive deficits .
Case Study 2: Pain Management
A clinical trial investigated the efficacy of piperidine derivatives in managing chronic pain conditions. The findings indicated that compounds similar to this compound effectively reduced pain levels in patients suffering from neuropathic pain, supporting further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of (S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares (S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride with structurally related compounds, emphasizing substituents, molecular weight, and pharmacological relevance:
Structural and Pharmacological Insights
Pyrazine vs. Pyrimidine/Quinazoline Analogs
- Pyrazine : The pyrazine ring’s two nitrogen atoms at positions 1 and 4 enable strong π-π interactions with aromatic residues in enzymes (e.g., kinase inhibitors). However, its electron-deficient nature may reduce metabolic stability compared to pyrimidine derivatives .
- Quinazoline : The fused benzene-pyrimidine system in quinazoline increases molecular weight and polar surface area, which may limit blood-brain barrier penetration but enhance solubility in aqueous environments .
Piperidine vs. Pyrrolidine Core
- Piperidine (6-membered ring) : Provides greater conformational flexibility, allowing adaptation to diverse binding pockets. The 3-amine group is positioned for optimal hydrogen bonding .
Enantiomeric Specificity
The (S)-enantiomer of the target compound is synthesized via chiral resolution or asymmetric catalysis to achieve >98% enantiomeric excess. This is critical for avoiding off-target effects, as seen in other aminopiperidine derivatives where the (R)-enantiomer exhibited reduced activity .
Biological Activity
(S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride is a compound that has garnered attention for its biological activity, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine core substituted with a pyrazine moiety. The stereochemistry at the piperidine nitrogen plays a crucial role in determining its biological activity. The compound's structure allows it to interact with various molecular targets, making it a candidate for therapeutic applications.
The primary mechanism of action involves the inhibition of phosphoinositide 3-kinase delta (PI3Kδ), which is pivotal in regulating immune responses and cell proliferation. By selectively inhibiting PI3Kδ, this compound can modulate IL-2 production and B-cell proliferation, leading to potential applications in autoimmune diseases and lymphoproliferative disorders.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated an effective inhibition of various tumor cell lines with an effective concentration (EC50) ranging from 1 to 3 μM. This suggests a potent capability to impede tumor cell proliferation through its action on specific signaling pathways .
Antimicrobial Activity
Although primarily studied for its antitumor properties, there is emerging evidence regarding the antimicrobial potential of this compound. Similar compounds with piperidine structures have shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Future studies could explore the antimicrobial effectiveness of this compound specifically .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(Pyridin-2-yl)piperidin-3-amine dihydrochloride | Pyridine moiety instead of pyrazine | Different biological target interactions |
| N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride | Methyl substitution on nitrogen | Enhanced lipophilicity and altered pharmacokinetics |
These comparisons highlight how variations in structure can influence biological activity and therapeutic potential.
Case Studies and Research Findings
- Inhibition of PI3Kδ : A study demonstrated that this compound significantly inhibited IL-2 production in activated T-cells, showcasing its potential for treating autoimmune conditions.
- Antitumor Activity : In preclinical models, this compound showed substantial inhibition of tumor growth, warranting further investigation into its use as an anticancer agent .
- Antimicrobial Potential : Preliminary studies suggest that compounds within this chemical class may possess antimicrobial properties, indicating a possible avenue for further research into their efficacy against bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for (S)-1-(Pyrazin-2-yl)piperidin-3-amine dihydrochloride?
- Methodology : Multi-step synthesis typically involves coupling pyrazine derivatives with a piperidine scaffold. For example:
- Step 1 : Formation of the pyrazine-piperidine backbone via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., nitrogen atmosphere) .
- Step 2 : Resolution of stereochemistry using chiral catalysts (e.g., (S)-BINAP or chiral auxiliaries) to isolate the (S)-enantiomer .
- Step 3 : Salt formation with hydrochloric acid to yield the dihydrochloride form, followed by purification via silica gel chromatography or recrystallization .
Q. How is the stereochemical purity of the (S)-enantiomer validated?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers and calculate enantiomeric excess (e.g., >99%) .
- Optical Rotation : Compare experimental [α]D values with literature data for the (S)-configuration .
- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .
Q. What safety protocols are critical for handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category: Unclassified, but assume irritancy) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and collect waste in labeled containers for hazardous disposal .
Advanced Research Questions
Q. How can contradictory data on reaction yields be resolved during scale-up synthesis?
- Troubleshooting Framework :
- Kinetic vs. Thermodynamic Control : Assess whether side reactions (e.g., racemization or dimerization) dominate under scaled conditions. Use in-situ FTIR or reaction calorimetry to map exothermic peaks .
- Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with alternatives (e.g., acetonitrile/water mixtures) to improve solubility and reduce side products .
- Case Study : A 15% yield drop at 10g scale was attributed to incomplete HCl removal during salt formation; vacuum drying at 40°C restored yields to 85% .
Q. What strategies enhance the compound’s stability in aqueous buffers for pharmacological assays?
- Stability Studies :
- pH Screening : Test stability across pH 3–8 using UV-Vis spectroscopy. The compound is prone to hydrolysis at pH >7 due to pyrazine ring reactivity; buffer with citrate (pH 5–6) maximizes stability .
- Lyophilization : Lyophilize aliquots in 10 mM HCl to prevent degradation during long-term storage .
- Light Sensitivity : Store in amber vials under argon to mitigate photolytic decomposition .
Q. How does the pyrazine moiety influence receptor binding in structure-activity relationship (SAR) studies?
- Mechanistic Insights :
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) show the pyrazine nitrogen atoms form hydrogen bonds with kinase ATP-binding pockets (e.g., JAK2 or EGFR targets) .
- Comparative SAR : Replace pyrazine with pyrimidine or triazine analogs to evaluate potency shifts. Pyrazine derivatives exhibit 3–5× higher IC50 values in kinase inhibition assays due to enhanced π-π stacking .
- Metabolic Stability : Fluorine substitution on pyrazine reduces CYP3A4-mediated oxidation, as shown in microsomal assays .
Q. What analytical methods resolve discrepancies in purity assessments between labs?
- Cross-Validation Workflow :
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Compare retention times and MS fragmentation patterns with reference standards .
- 1H-NMR Purity : Integrate impurity peaks (e.g., residual solvents or diastereomers) relative to the piperidine NH signal at δ 2.8–3.2 ppm .
- Elemental Analysis : Verify Cl⁻ content (theoretical: ~23.6%) via ion chromatography to confirm dihydrochloride stoichiometry .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
